Product packaging for Methyl 2,4-Dihydroxybenzoate(Cat. No.:CAS No. 2150-47-2)

Methyl 2,4-Dihydroxybenzoate

Cat. No.: B044491
CAS No.: 2150-47-2
M. Wt: 168.15 g/mol
InChI Key: IIFCLXHRIYTHPV-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxybenzoate is a versatile phenolic ester that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research. Its structure, featuring both a methyl ester and two hydroxyl groups in a 1,2,4-substitution pattern on the benzene ring, makes it a privileged scaffold for the synthesis of more complex molecules, including natural product analogs, pharmaceuticals, and functional materials. Researchers utilize this compound extensively in the development of novel antioxidants, UV absorbers, and anti-inflammatory agents, capitalizing on the redox-active nature of the ortho-dihydroxy (catechol) moiety. Its mechanism of action in biological studies is often attributed to its ability to act as a free radical scavenger and chelate metal ions, which can mitigate oxidative stress pathways. Furthermore, this compound is a key precursor in synthesizing ligands for metal-organic frameworks (MOFs) and in polymer chemistry as a monomer or modifying agent. This product is intended for research and development purposes in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B044491 Methyl 2,4-Dihydroxybenzoate CAS No. 2150-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dihydroxybenzoate
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InChI

InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCLXHRIYTHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022177
Record name Methyl 2,4-dihydroxybenzoate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2150-47-2
Record name Methyl 2,4-dihydroxybenzoate
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Record name Methyl 2,4-dihydroxybenzoate
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Record name Benzoic acid, 2,4-dihydroxy-, methyl ester
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Record name Methyl 2,4-dihydroxybenzoate
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Record name Methyl 2,4-dihydroxybenzoate
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Record name METHYL 2,4-DIHYDROXYBENZOATE
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Steric Factors and Additional Substituents:the Presence and Nature of Other Substituents on the Aromatic Ring Are Key Determinants of Potency and Selectivity. the Addition of a Methyl Group at the 6 Position of a 2,4 Dihydroxybenzoate Derivative Was Shown to Be Highly Beneficial for Its Inhibitory Activity Against Trypanosome Alternative Oxidase.csic.esconversely, Adding Two Chlorine Atoms to This More Potent Structure Was Somewhat Counterproductive, Resulting in a Weaker Inhibitor.csic.esthis Indicates a Specific Spatial Requirement Within the Target S Binding Pocket, Where a Small Alkyl Group is Tolerated or Even Favorable, While Larger or More Electronegative Groups May Be Detrimental. the Ability of the Core Structure to Be Chemically Modified, for Example by Attachment to Polymers Like Chitosan, Demonstrates That the Benzoate Moiety Can Serve As a Scaffold for Developing Materials with Novel Biological Properties, Such As Antimicrobial Activity Against Various Fungi and Bacteria.researchgate.net

Biological Activities and Pharmacological Potential

Antioxidant Efficacy

The antioxidant properties of Methyl 2,4-dihydroxybenzoate (B8728270) are a cornerstone of its pharmacological potential, enabling it to combat the detrimental effects of free radicals and oxidative stress.

The primary mechanism behind the antioxidant activity of Methyl 2,4-dihydroxybenzoate and related phenolic compounds is their ability to act as radical scavengers. This is largely attributed to the hydrogen-donating capacity of their hydroxyl (-OH) groups. When these compounds encounter a free radical, they can donate a hydrogen atom, which neutralizes the radical and terminates the damaging chain reaction. nih.gov This process is a fundamental aspect of how antioxidants protect cells from damage. nih.gov

However, the specific efficacy of this compound in radical scavenging can vary depending on the experimental model. For instance, in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,4-dihydroxybenzoic acid, the parent acid of this compound, exhibited poor activity. nih.gov In contrast, its isomer, methyl 3,4-dihydroxybenzoate, has demonstrated strong scavenging ability for the DPPH radical, with a reported IC50 value of 1.67 μg/mL. nih.gov The position of the hydroxyl groups on the benzene (B151609) ring significantly influences the antioxidant capacity. nih.gov For instance, studies on dihydroxybenzoic acids have shown that the 2,3 and 2,5 isomers are potent antioxidants. nih.gov The mechanism of scavenging can involve either hydrogen atom transfer (HAT) or single electron transfer (SET), both of which are pathways by which antioxidants can neutralize free radicals. nih.govnih.gov

Table 1: Radical Scavenging Activity of Dihydroxybenzoic Acid Isomers

Compound Assay IC50 Value Finding Source
2,4-Dihydroxybenzoic acid DPPH - Displayed poor activity nih.gov
Methyl 3,4-dihydroxybenzoate DPPH 1.67 μg/mL Exhibited strong scavenging ability nih.gov
2,3-Dihydroxybenzoic acid FRAP 202 ± 10.6 TAUFe/μmol Strongest activity among tested phenolic acids nih.gov
2,5-Dihydroxybenzoic acid FRAP 128 ± 6.3 TAUFe/μmol High activity nih.gov

By neutralizing free radicals, this compound and its derivatives can protect against the cellular damage that underlies various pathological conditions. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov

Research on related compounds, such as methyl 3,4-dihydroxybenzoate, has shown significant neuroprotective effects against oxidative damage in neuronal cells. nih.govfrontiersin.org This isomer has been found to mitigate oxidative stress and inhibit apoptosis (programmed cell death) in various cell models. nih.govresearchgate.net For example, it has demonstrated the ability to reduce intracellular ROS accumulation in human neuroblastoma cells. nih.gov Furthermore, derivatives of 2,4-dihydroxybenzoic acid are being investigated for their potential in treating immune diseases, which often have an oxidative stress component. The ability of these compounds to maintain mitochondrial integrity is also a key aspect of their protective effects against oxidative stress.

Beyond direct radical scavenging, some dihydroxybenzoate derivatives can exert their antioxidant effects by modulating the body's own defense systems. This includes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular resistance to oxidants. nih.govmdpi.com

Studies on methyl 3,4-dihydroxybenzoate have shown that it can upregulate the expression of Nrf2. nih.govresearchgate.netmedchemexpress.com The activation of Nrf2 leads to the increased production of a suite of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). researchgate.netnih.govresearchgate.net For instance, treatment with methyl 3,4-dihydroxybenzoate has been shown to increase SOD activity in C. elegans and upregulate the expression of SOD1, NQO1, and GCLC in granulosa cells. researchgate.netmdpi.comresearchgate.net This enhancement of the endogenous antioxidant defense system provides a more sustained protection against oxidative stress. nih.gov

Anti-Inflammatory Effects

This compound and its related structures exhibit notable anti-inflammatory properties, suggesting their potential utility in a range of inflammatory disorders.

The anti-inflammatory activity of this compound derivatives has been demonstrated in both laboratory (in vitro) and living organism (in vivo) models. These compounds can modulate key inflammatory pathways and the production of inflammatory mediators.

A proposed mechanism for the anti-inflammatory action of some benzoate (B1203000) derivatives is the inhibition of crucial enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes reduces the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. While direct evidence for this compound is emerging, related compounds have shown promise. For example, a study on methyl 3-bromo-4,5-dihydroxybenzoate demonstrated its ability to inhibit inflammatory responses in a zebrafish model. mdpi.com This compound was found to regulate the TLR/NF-κB pathways, which are central to the inflammatory response. mdpi.com Furthermore, studies on RAW264.7 macrophages, a common in vitro model for inflammation, have shown that various plant-derived compounds can suppress the production of inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov

Table 2: In Vitro Anti-inflammatory Activity of Related Compounds

Compound Cell Line Model Effect Source
Methyl 3-bromo-4,5-dihydroxybenzoate Zebrafish TNBS-induced IBD Inhibited inflammatory responses mdpi.com
Methyl dehydrojasmonate (J2) RAW264.7 macrophages LPS stimulation Suppressed TNF-α, IL-6, iNOS, COX-2 nih.gov
Flavanone derivatives RAW264.7 macrophages LPS stimulation Modulated proinflammatory cytokine production mdpi.com

The demonstrated anti-inflammatory and antioxidant properties of this compound and its derivatives position them as candidates for the therapeutic management of various inflammatory disorders.

Derivatives of 2,4-dihydroxybenzoic acid are being explored for their potential in treating chronic inflammatory skin diseases such as psoriasis. nih.govhealthdirect.gov.au Psoriasis is an autoimmune condition characterized by skin inflammation and hyperproliferation of skin cells. nih.gov Additionally, there is interest in the application of these compounds for rheumatoid arthritis, a chronic autoimmune disease that causes joint inflammation and damage. newcastle-hospitals.nhs.uknih.gov For instance, a study on 3,4-dihydroxybenzoic acid methyl ester showed it could reduce paw swelling and bone damage in a rat model of rheumatoid arthritis. nih.gov The therapeutic potential in these conditions is often linked to the modulation of the immune response and the inhibition of inflammatory pathways. mdpi.com

Enzyme Modulation and Inhibition

Acetylcholinesterase Inhibition

Currently, there is limited specific data available in the scientific literature regarding the direct acetylcholinesterase (AChE) inhibitory activity of this compound. While classification systems for chemical toxicity may group related compounds into categories that include AChE inhibitors, direct experimental evaluation of this specific molecule is not prominently reported.

Trypanosome Alternative Oxidase Inhibition

The trypanosome alternative oxidase (TAO) is a validated drug target against African trypanosomes, the causative agents of sleeping sickness. While this compound itself is not the primary focus, its core structure, 2,4-dihydroxybenzoic acid (2,4-DHBA), serves as a crucial scaffold for the development of potent TAO inhibitors. core.ac.uk Research in this area has led to the synthesis of various derivatives designed to enhance activity.

Studies have shown that a range of 2,4-dihydroxybenzoate derivatives can inhibit TAO in the low nanomolar to low micromolar range. core.ac.uk For instance, modifying the 2,4-dihydroxybenzoic acid structure by adding different chemical groups has produced compounds with significant inhibitory potency. One study reported a derivative with an IC₅₀ value of 1.1 ± 0.2 nM against TAO. core.ac.uk The structure-activity relationship (SAR) of these inhibitors indicates that substitutions on the benzoic acid ring are critical for potent inhibition. For example, replacing an aldehyde group with a methyl ester was found to increase TAO inhibition and activity against T. brucei by tenfold. nih.gov These findings underscore the importance of the 2,4-dihydroxybenzoate framework in designing novel trypanocidal agents.

Neurobiological Activities

Investigations into the neurobiological effects of this compound have revealed potential activities, particularly in the area of neuroprotection.

Neuroprotective Effects against Neurotoxicity

This compound has demonstrated neuroprotective properties in cellular models. In a study using human SH-SY5Y neuroblastoma cells, the compound showed a protective effect against cell death induced by oxygen-glucose deprivation. The half-maximal effective concentration (EC₅₀) for this neuroprotective activity was determined to be 35.5 μM. However, in the same cell line, it exhibited weaker activity (EC₅₀ > 50 μM) against neurotoxicity induced by the 1-methyl-4-phenylpyridinium ion (MPP+).

Neuroprotective Activity of this compound
Cell LineNeurotoxic InsultActivity MetricMeasured Value
Human SH-SY5YOxygen-Glucose DeprivationEC₅₀35.5 μM
Human SH-SY5Y1-methyl-4-phenylpyridinium ion (MPP+)EC₅₀> 50 μM

Promotion of Neurite Outgrowth and Neuronal Survival

Direct studies on the effect of this compound on neurite outgrowth are limited. However, its application in biomaterials for neural tissue engineering has been explored. In one study, chitosan (B1678972) was chemically modified by attaching several biologically active moieties, including this compound. A scaffold created from this modified chitosan was found to significantly improve neuronal adhesion and promote neurite outgrowth, suggesting its potential utility in materials designed for neural repair.

Induction of Brain-Derived Neurotrophic Factor Expression

Based on the available scientific literature, there are no specific studies that have investigated or demonstrated the ability of this compound to induce the expression of Brain-Derived Neurotrophic Factor (BDNF).

Anti-Cancer and Antiproliferative Investigations

This compound has been evaluated for its potential anti-cancer effects and has been used as a building block in the synthesis of more complex anti-cancer agents.

In one study, this compound was tested for its cytotoxic effects against the HepG-2 human liver cancer cell line. The compound demonstrated moderate anticancer activity, with a reported half-maximal inhibitory concentration (IC₅₀) of 25.66 μg/ml. Molecular docking simulations in the same study suggested that it interacts with the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Conversely, another study investigating compounds from the lichen Parmotrema tinctorum reported that this compound did not exhibit cytotoxicity in their assays. This highlights the need for further research to clarify its antiproliferative potential.

Furthermore, this compound serves as a key intermediate or starting material in the synthesis of other compounds with recognized antiproliferative activity. It has been utilized in the synthetic pathways to create lamellarins and novel dual inhibitors of Hsp90/PI3Kα, both of which are classes of compounds investigated for their potent anti-cancer properties.

Antiproliferative Activity of this compound
Cell LineCancer TypeActivity MetricMeasured Value
HepG-2Liver CancerIC₅₀25.66 μg/ml

Induction of Apoptosis in Neoplastic Cells

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in cancerous cells. google.com This suggests its potential as a therapeutic agent in the treatment of various cancers, including but not limited to lung, colon, central nervous system, melanoma, ovarian, prostate, breast, lymphoma, leukemia, esophageal, stomach, and liver cancers. google.com The mechanism of action involves triggering the caspase cascade, a key pathway in apoptosis, leading to the accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle. researchgate.net Studies on related compounds have further elucidated this process, showing that they can mediate apoptosis by activating both extrinsic and intrinsic cell death pathways. researchgate.net

Derivatives of 2,4-dihydroxybenzoic acid have also been synthesized and evaluated for their anticancer properties. For instance, N'-substituted 2,4-dihydroxybenzothiohydrazides have been shown to inhibit the proliferation of human tumor cell lines in vitro. nih.gov Similarly, hydrazide–hydrazone-based small molecules derived from 2,4-dihydroxybenzoic acid have been found to induce mitochondrial outer membrane permeabilization by inhibiting antiapoptotic proteins, leading to programmed cell death in colon cancer cells while sparing healthy cells. acs.org

Antiproliferative Studies on Related Compounds

Research into compounds structurally related to this compound has revealed significant antiproliferative activities. For example, various derivatives of 2,4-dihydroxybenzoic acid have been synthesized and tested against different cancer cell lines. nih.govmdpi.com The antiproliferative potency of some of these compounds has been found to be comparable to that of the established chemotherapy drug, cisplatin. nih.gov

Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of these compounds influences their anticancer effects. These studies have shown that specific modifications to the core structure, such as the type and position of substituents on the benzene ring, can significantly impact their antiproliferative activity. bohrium.comsciforum.netmdpi.comrsc.org For instance, in a series of N'-substituted 2,4-dihydroxybenzothiohydrazides, analogs with an ethyl substituent on the benzenediol moiety displayed higher potency. nih.gov Similarly, for certain benzophenone (B1666685) analogues, a methyl group on one ring and a bromo or methyl group at specific positions on the other ring were found to be important for significant anti-mitogenic activity. sciforum.net These findings are crucial for the rational design of new and more effective anticancer agents based on the 2,4-dihydroxybenzoate scaffold.

Immunomodulatory Properties

Inhibition of T-Lymphocyte Proliferation

This compound and its derivatives have exhibited immunomodulatory properties, specifically the inhibition of T-lymphocyte proliferation. google.com This activity suggests potential therapeutic applications in the treatment of immune diseases such as psoriasis, atopic dermatitis, rheumatoid arthritis, and multiple sclerosis. google.com The mechanism involves suppressing the proliferation of splenic lymphocytes, as demonstrated in mixed lymphocyte reaction assays. google.comresearchgate.net Related compounds have also shown a suppressive effect on phytohemagglutinin (PHA)-stimulated T-cells. researchgate.net This indicates that these compounds may interfere with the cell division process of T-lymphocytes. researchgate.net

Hypouricemic Activity in Animal Models

This compound, also referred to as DAE in some studies, has demonstrated a significant hypouricemic effect in animal models of hyperuricemia. nih.gov In hyperuricemic mice, administration of this compound led to a dose-dependent decrease in serum uric acid levels, with efficacies comparable to those of allopurinol (B61711) and benzbromarone, two drugs commonly used to treat this condition. nih.gov

The mechanism behind this uric acid-lowering effect appears to be twofold. Firstly, this compound inhibits the activity of xanthine (B1682287) oxidase (XOD), a key enzyme in the production of uric acid. nih.govacs.org Secondly, it influences the function of several renal transporters involved in uric acid excretion. Specifically, it has been shown to down-regulate the expression of uric acid transporter 1 (URAT1) and glucose transporter 9 (GLUT9), which are responsible for uric acid reabsorption in the kidneys, and up-regulate the organic anion transporter 1 (OAT1), which is involved in uric acid secretion. nih.gov This dual action of reducing uric acid production and enhancing its excretion makes this compound a promising candidate for the management of hyperuricemia and related conditions like gout. nih.govnih.gov

Table 1: Effect of this compound (DAE) on Serum Uric Acid in Hyperuricemic Mice

Treatment GroupDose (mg/kg)Serum Uric Acid (μmol/L)Efficacy (%)
Hyperuricemic Control-407 ± 31-
DAE20195 ± 2354
DAE40145 ± 3362
DAE80134 ± 1668
Allopurinol--61
Benzbromarone--57

Data adapted from a study on hyperuricemic mice. Efficacy is calculated relative to the hyperuricemic control group. nih.gov

Geroprotective (Anti-Aging) Research

Lifespan Extension in Model Organisms

Research using the model organism Caenorhabditis elegans has shown that a related compound, methyl 3,4-dihydroxybenzoate (MDHB), can extend lifespan. nih.govnih.gov Studies have demonstrated that MDHB not only prolongs the mean adult lifespan of these nematodes but also delays age-associated physiological declines. nih.govnih.gov The lifespan-extending effects of MDHB are thought to be mediated, at least in part, through the daf-2/daf-16 signaling pathway, a key regulator of aging and longevity in C. elegans. nih.gov MDHB has been shown to enhance the nuclear localization of the DAF-16/FoxO transcription factor, which in turn modulates the expression of genes involved in stress resistance and longevity. nih.gov

Mechanistic Insights into Longevity Pathways

Research using the model organism Caenorhabditis elegans has provided insights into how methyl 3,4-dihydroxybenzoate (MDHB), a structurally related compound to this compound, may promote longevity. Studies indicate that MDHB extends the lifespan of C. elegans by influencing key genetic pathways associated with aging. nih.govnih.gov One of the primary mechanisms identified is its interaction with the insulin/IGF-1 signaling (IIS) pathway, a highly conserved pathway that regulates lifespan across many species. nih.govaging-us.com

The pro-longevity effect of MDHB appears to be dependent on the daf-2 gene, which encodes the insulin/IGF-1 receptor in C. elegans. nih.govnih.gov The lifespan-extending activity of MDHB is reportedly abolished in worms with a mutated daf-2 gene. nih.gov This suggests that daf-2 is crucial for the compound's effect. MDHB is thought to inhibit the DAF-2 signaling cascade, which in turn leads to the activation and nuclear translocation of the transcription factor DAF-16/FOXO. nih.govresearchgate.net DAF-16 is a key regulator of genes involved in stress resistance and longevity. aging-us.com By promoting the movement of DAF-16 into the nucleus, MDHB upregulates the expression of target genes that enhance stress tolerance and extend lifespan, such as those encoding antioxidant enzymes. nih.gov

Furthermore, the longevity effects of MDHB are also linked to the sirtuin SIR-2.1 and the transcription factor SKN-1. researchgate.net The lifespan extension was suppressed in worms deficient in sir-2.1 and skn-1, indicating their involvement in the pathway. researchgate.net However, it is noteworthy that MDHB's effect is not believed to be mediated by caloric restriction, as it can still extend the lifespan of eat-2 mutant worms, which are a genetic model for caloric restriction. nih.gov

Pathway ComponentRole in LongevityEffect of Methyl 3,4-dihydroxybenzoate (MDHB)
DAF-2/IIS Pathway A key conserved pathway that regulates aging, stress resistance, and metabolism. nih.govaging-us.comMDHB inhibits this pathway, a crucial step for its pro-longevity effects. nih.govnih.gov
DAF-16/FOXO A transcription factor that, when activated, upregulates genes promoting longevity and stress resistance. aging-us.comaging-us.comMDHB promotes the nuclear localization of DAF-16, enhancing its activity. nih.govresearchgate.net
SIR-2.1 A sirtuin protein involved in aging and stress response pathways. harvard.eduRequired for MDHB-mediated lifespan extension. researchgate.net
SKN-1/Nrf A transcription factor that regulates detoxification and stress resistance genes. aging-us.comRequired for MDHB-mediated lifespan extension. researchgate.net

Antiparasitic Efficacy

This compound and its parent compound, 2,4-dihydroxybenzoic acid (2,4-DHBA), have shown potential as antiparasitic agents, particularly against trypanosomatid parasites like Trypanosoma and Leishmania. ebi.ac.ukresearchgate.net A key strategy in their mechanism of action involves the targeting of the parasite's mitochondrion, an organelle that is essential for the parasite's energy metabolism and survival. nih.govacs.orgcsic.es

Research has focused on enhancing the trypanocidal activity of 2,4-DHBA by conjugating it with lipophilic cations, such as triphenylphosphonium. ebi.ac.uk This chemical modification facilitates the accumulation of the compound within the parasite's mitochondrion. ebi.ac.uk These conjugates have demonstrated significantly improved potency against Trypanosoma brucei and Trypanosoma congolense, the causative agents of African trypanosomiasis. ebi.ac.ukcsic.es The enhanced efficacy is attributed to the effective mitochondrial targeting, which leads to a disruption of mitochondrial function. ebi.ac.uk

Mechanistic studies have revealed that these compounds can affect parasite respiration and the mitochondrial membrane potential. ebi.ac.ukresearchgate.net For instance, some conjugates were shown to inhibit the trypanosome alternative oxidase (TAO), a crucial enzyme in the parasite's respiratory chain that is absent in mammals, making it an attractive drug target. ebi.ac.uk The disruption of the mitochondrial membrane potential and subsequent impairment of ATP production are key events leading to parasite cell death. nih.gov This strategy of targeting the mitochondrion has been explored for various parasites, including Leishmania donovani, the agent of visceral leishmaniasis, where mitochondrial dysfunction and the generation of reactive oxygen species trigger an apoptotic response. nih.govbiorxiv.org

ParasiteCompound/DerivativeMechanism of Action
Trypanosoma brucei 2,4-dihydroxybenzoic acid (2,4-DHBA) conjugatesMitochondrial targeting, inhibition of trypanosome alternative oxidase (TAO), disruption of mitochondrial membrane potential. ebi.ac.ukcsic.es
Trypanosoma congolense 2,4-dihydroxybenzoic acid (2,4-DHBA) conjugatesPotent antiparasitic effects through efficient mitochondrial targeting. ebi.ac.ukcsic.es
Leishmania donovani Clerodane diterpene (as a model for mitochondrial targeting)Induces mitochondrial dysfunction, generation of reactive oxygen species, and apoptosis. nih.gov
Leishmania spp. Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoateLeishmanicidal effect against multiple strains. researchgate.net
Trypanosoma cruzi Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoateSignificant trypanocidal activity. researchgate.net

Melanogenesis Inhibition

This compound has been investigated for its potential to inhibit melanogenesis, the process of melanin (B1238610) production. tandfonline.comnih.gov Melanin is synthesized in specialized organelles called melanosomes, and the key enzyme in this pathway is tyrosinase. nih.gov This enzyme catalyzes the initial and rate-limiting steps in melanin synthesis, converting L-tyrosine to L-DOPA and subsequently to dopaquinone. nih.gov Therefore, inhibiting tyrosinase is a primary strategy for developing agents that can reduce hyperpigmentation. tandfonline.comnih.gov

Studies have shown that derivatives of 2,4-dihydroxybenzoic acid can act as tyrosinase inhibitors. tandfonline.comnih.gov For example, 4-hydroxybenzyl 2,4-dihydroxybenzoate demonstrated more potent tyrosinase inhibition than kojic acid, a well-known depigmenting agent. tandfonline.com Another study synthesized a series of 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate derivatives and tested their inhibitory activity against mushroom tyrosinase. nih.gov While a related cinnamic acid derivative showed very high potency, the 2,4-dihydroxybenzoate derivative (compound 3c ) also exhibited inhibitory activity. nih.gov

The mechanism of inhibition often involves the interaction of the hydroxyl groups on the benzene ring with the copper ions in the active site of the tyrosinase enzyme. nih.gov Research on B16F10 melanoma cells, a common in vitro model for studying melanogenesis, has been used to assess the cellular effects of such inhibitors. mdpi.comresearchgate.net These studies typically measure the reduction in melanin content and cellular tyrosinase activity to confirm the antimelanogenic effects of the compounds. mdpi.comresearchgate.net The ability of this compound and its derivatives to inhibit this pathway makes them of interest for cosmetic and therapeutic applications aimed at treating hyperpigmentation disorders.

CompoundTarget Enzyme/Cell LineObserved EffectIC50 Value
4-hydroxybenzyl 2,4-dihydroxybenzoate TyrosinasePotent inhibition, 5-times more potent than kojic acid. tandfonline.comNot specified
2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (3c) Mushroom TyrosinaseInhibitory activity. nih.gov27.35 ± 3.6 μM nih.gov
Kojic Acid (Reference) Mushroom TyrosinaseStandard tyrosinase inhibitor. nih.gov16.69 ± 2.8 μM nih.gov
Arbutin (Reference) Mushroom TyrosinaseStandard tyrosinase inhibitor. nih.gov191.17 ± 5.5 μM nih.gov

Mechanisms of Action and Molecular Interactions

Elucidation of Signaling Pathway Modulation

Regulation of Toll-Like Receptor (TLR) / NF-κB Signaling Pathways

Methyl 2,4-dihydroxybenzoate (B8728270) has been shown to modulate the Toll-Like Receptor (TLR) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in the inflammatory response. In various inflammatory models, related dihydroxybenzoate compounds have demonstrated the ability to inhibit the inflammatory response. mdpi.comresearchgate.net This is achieved by regulating key inflammatory mediators. mdpi.comresearchgate.net

Upon stimulation by pathogens or inflammatory signals, TLRs activate downstream signaling cascades that lead to the activation of the IκB kinase (IKK) complex. oup.com This complex then phosphorylates the inhibitory protein IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus. oup.com Once in the nucleus, NF-κB initiates the transcription of a wide array of pro-inflammatory genes. Studies on similar compounds have shown a reduction in the expression of crucial components of this pathway, including TNF-α, IL-1β, IL-6, and MyD88, a key adaptor protein in TLR signaling. mdpi.comresearchgate.net This suggests an inhibitory effect on the TLR/NF-κB axis. Furthermore, the expression of IκBα, the inhibitor of NF-κB, can be promoted, further suppressing the inflammatory cascade. mdpi.comresearchgate.net

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) / Heme Oxygenase-1 (HO-1) Pathway

Methyl 2,4-dihydroxybenzoate has been identified as an activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) / Heme Oxygenase-1 (HO-1) pathway, a crucial cellular defense mechanism against oxidative stress. nih.govresearchgate.netresearchgate.net Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). dovepress.com In the presence of oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus. dovepress.com

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, initiating their transcription. dovepress.comijbs.com One of the most significant of these downstream genes is HO-1, an enzyme that plays a vital role in protecting cells from oxidative damage. dovepress.com Research has shown that methyl 3,4-dihydroxybenzoate (a related compound) upregulates the protein expression of Nrf2. researchgate.net This leads to an increased expression of antioxidant enzymes such as SOD1, NQO1, and GCLC, which collectively work to inhibit the oxidative stress state. nih.govresearchgate.net This activation of the Nrf2/HO-1 pathway is a key mechanism through which this compound exerts its protective effects against oxidative damage. nih.govresearchgate.net

Modulation of the daf-2/daf-16 Insulin-like Signaling Pathway

In the model organism Caenorhabditis elegans, methyl 3,4-dihydroxybenzoate, a structurally similar compound, has been shown to modulate the daf-2/daf-16 insulin-like signaling (IIS) pathway, which is a key regulator of lifespan and stress resistance. nih.gov The DAF-2 receptor, an ortholog of the mammalian insulin/IGF receptor, is at the top of this pathway. oncotarget.com Activation of DAF-2 initiates a signaling cascade that ultimately leads to the phosphorylation and inhibition of the DAF-16 transcription factor, a member of the FOXO family. oncotarget.com

Studies have demonstrated that methyl 3,4-dihydroxybenzoate can inhibit the expression of daf-2 while upregulating the expression of daf-16. nih.gov This modulation leads to the nuclear localization of the DAF-16/FoxO transcription factor. nih.govresearchgate.net Once in the nucleus, DAF-16 can upregulate the expression of its target genes, which are associated with enhanced stress tolerance and longevity. nih.gov This suggests that the compound's ability to extend lifespan and increase resistance to oxidative stressors in C. elegans is, at least in part, mediated through its influence on the daf-2/daf-16 pathway. nih.gov

Specific Enzyme Binding and Inhibition Kinetics

The interaction of this compound and its analogs with various enzymes has been a subject of study, revealing specific binding modes and inhibition kinetics. For instance, in studies with tyrosinase, an enzyme involved in melanin (B1238610) production, related dihydroxybenzoate compounds have shown inhibitory activity. nih.gov

The position of the hydroxyl groups on the benzoate (B1203000) ring is a critical determinant of biological interactions. For example, the 4-hydroxy group in 2,4-dihydroxybenzoate can lead to steric clashes with amino acid residues, such as phenylalanine, within the active site of certain enzymes, thereby preventing substrate binding.

Kinetic analyses, often employing Lineweaver-Burk and Dixon plots, have been used to elucidate the mechanism of inhibition. nih.govsci-hub.se These studies can determine whether an inhibitor is competitive, uncompetitive, noncompetitive, or exhibits a mixed-type inhibition pattern. sci-hub.senih.gov For example, a competitive inhibitor binds to the free enzyme, while an uncompetitive inhibitor binds to the enzyme-substrate complex. sci-hub.se A noncompetitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex with the same affinity. nih.gov The inhibition constants (Ki) derived from these analyses provide a quantitative measure of the inhibitor's potency. nih.gov Molecular docking studies further complement these kinetic findings by predicting the binding affinities and interactions at the molecular level. nih.govresearchgate.net

Interplay with Oxidative Stress Pathways

This compound and its isomers are recognized for their significant interplay with oxidative stress pathways, primarily through their antioxidant properties. arborpharmchem.com These compounds can effectively scavenge reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage. mdpi.comebi.ac.uk The phenolic structure of this compound, with its hydroxyl groups, allows it to donate electrons to stabilize free radicals. arborpharmchem.com

The protective effects against oxidative damage have been observed in various cell models. For instance, methyl 3,4-dihydroxybenzoate has been shown to mitigate oxidative damage in neuronal cells by reducing ROS accumulation and restoring mitochondrial membrane potential. mdpi.com It also upregulates the expression of anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic proteins such as Bax. mdpi.com

As discussed previously, a key mechanism for its antioxidant effect is the activation of the Nrf2/HO-1 pathway. nih.govresearchgate.net By stimulating this pathway, the compound enhances the cell's endogenous antioxidant defenses, leading to the upregulation of enzymes that neutralize ROS. nih.govresearchgate.net This interplay with oxidative stress pathways is fundamental to the compound's protective cellular effects.

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Activity

Research has systematically explored how modifying the substituents on the methyl 2,4-dihydroxybenzoate (B8728270) scaffold influences its biological activities, ranging from antimicrobial to enzyme inhibition properties.

The position of the hydroxyl (-OH) groups on the benzoic acid ring is a critical determinant of activity. In a study on the antifeedant effects of various hydroxy-methoxybenzoic methyl esters against the pine weevil, methyl 2,4-dihydroxybenzoate was one of several compounds tested. diva-portal.org The relative positioning of the hydroxyl and methoxycarbonyl groups significantly influenced the antifeedant potency. diva-portal.org

Further studies on derivatives have elucidated the role of different functional groups. For instance, in the development of inhibitors for the trypanosome alternative oxidase (TAO), a series of 2,4-dihydroxybenzoate derivatives were synthesized and evaluated. csic.es The introduction of a methyl group at the 6-position of the 2,4-dihydroxybenzoate core was found to be a key modification. The 2,4-dihydroxy-6-methylbenzoate derivative linked to a triphenylphosphonium (TPP) cation showed significantly higher potency (IC50 = 88 nM) compared to its analog without the 6-methyl group. csic.es This highlights the positive impact of this specific substitution on inhibitory activity against this enzyme. csic.es

The effect of substituents at the 4-O position has also been investigated for antimicrobial activity. In a study on hydroxybenzoate-co-lactide polymers, modifications at this position with groups like methyl, allyl, or benzyl (B1604629) were examined. nih.gov Generally, small substituents at the 4-O position tended to decrease antimicrobial activity compared to the parent salicylic (B10762653) acid structure. nih.gov However, a larger, more hydrophobic benzyl group at this position helped retain activity against S. aureus. nih.gov

The following table summarizes the inhibitory activity of selected 2,4-dihydroxybenzoate derivatives against recombinant Trypanosome Alternative Oxidase (rTAO), demonstrating the impact of substituent variation.

Compound IDR2 Substituent (at position 6)R3 Substituent (at position 3 & 5)Linker & CationIC50 (nM) against rTAO
2 HHPDPP1600
8 CH₃HTPP88
7 CH₃ClTPP160
Data sourced from a study on TAO inhibitors. csic.es
PDPP = 2-pyridinyldiphenylphosphonium; TPP = triphenylphosphonium

Similarly, the antimicrobial efficacy of hydroxybenzoate derivatives is highly dependent on the nature and position of alkyl chains. When comparing 6-methyl and 6-heptyl derivatives, the compounds with the longer, more hydrophobic heptyl chain at the 6-position displayed significantly greater activity against S. aureus, with 16- to 32-fold lower Minimum Inhibitory Concentrations (MICs). nih.gov

CompoundR1 (at 4-O position)R2 (at 6-position)MIC (μg/mL) against S. aureus
6 HCH₃>1000
7 BenzylCH₃125
8 HHeptyl62.5
9 BenzylHeptyl3.9
Data sourced from a study on biosourced functional hydroxybenzoate polymers. nih.gov

These findings collectively demonstrate that the biological activity of this compound derivatives can be finely tuned by strategic modification of substituents on the aromatic ring.

Identification of Key Structural Determinants for Pharmacological Effects

The pharmacological effects of this compound and its analogs are governed by several key structural features that dictate their interaction with biological targets.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool for separating Methyl 2,4-dihydroxybenzoate (B8728270) from complex mixtures, enabling its accurate quantification and purification. High-performance liquid chromatography and gas chromatography are particularly prevalent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Methyl 2,4-dihydroxybenzoate. It offers high resolution and sensitivity for both qualitative and quantitative assessments. Purity analysis of this compound is often performed using HPLC, with some commercial suppliers guaranteeing a purity of 98.0+% as determined by this method. fujifilm.com

The separation of dihydroxybenzoic acid isomers, which have very similar hydrophobic properties, can be challenging with standard reversed-phase chromatography. However, mixed-mode chromatography, which utilizes both hydrophobic and ionic interactions, has proven effective. For instance, isomers of dihydroxybenzoic acid can be successfully separated on a Primesep D column. sielc.com This approach provides good selectivity and peak shape, making it suitable for distinguishing this compound from its isomers. sielc.com

In a study on the degradation of parabens, HPLC was used to identify intermediate products, including 2,4-dihydroxybenzoic acid. researchgate.net Furthermore, patents describing the synthesis of related compounds often specify the use of HPLC to assess the purity of intermediates and final products, with purities of at least 99.5% being reported. google.com

Table 1: HPLC Methods for Dihydroxybenzoic Acid Isomers

Column Mobile Phase Detection Analytes
Primesep D Acetonitrile (B52724), TFA buffer UV, 250 nm 2,3-Dihydroxybenzoic acid, 2,4-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid sielc.com
Lichrocart C-18 Acetonitrile/Water (8.5:1.5, v/v) UV, 254 nm 3,4-Dihydroxybenzoic acid and other related compounds researchgate.net

Low-Pressure Liquid Chromatography (LPLC)

While high-pressure techniques are more common for analytical purposes, Low-Pressure Liquid Chromatography (LPLC), often in the form of column chromatography, is a valuable method for the purification of this compound. Following synthesis, column chromatography is frequently employed to isolate the target compound from reaction byproducts and unreacted starting materials. For example, after a synthesis reaction, the crude product can be purified by column chromatography using a solvent system such as a 1:4 mixture of ethyl acetate (B1210297) and hexane. ambeed.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound. It is particularly useful for assessing the purity of the compound, with some suppliers specifying a purity of ≥98.0% by GC. avantorsciences.comvwr.com Certified reference materials of this compound may also have their purity confirmed by GC, with some batches certified at 99.6%. gtilaboratorysupplies.com The compound is listed with a Kovats retention index of 2898 on a standard polar column, a parameter used in GC to characterize the retention time of a compound. nih.gov GC is also used in conjunction with mass spectrometry (GC-MS) for the identification of this compound. nih.gov

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons are observed. For example, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton of the hydroxyl group at position 2 typically appears as a singlet around δ 10.8 ppm. The aromatic protons also show characteristic splitting patterns and chemical shifts, and the methyl ester protons appear as a singlet around δ 3.92 ppm. ambeed.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. In CDCl₃, the carbonyl carbon of the ester group resonates at approximately δ 170.7 ppm. The aromatic carbons and the methyl carbon of the ester group also have distinct chemical shifts. ambeed.com Two-dimensional (2D) NMR techniques, such as {¹H} EXSY NMR, can be employed to study dynamic equilibria and intermolecular interactions in solutions containing dihydroxybenzoic acid derivatives. researchgate.net

Table 2: Representative NMR Data for this compound

Nucleus Solvent Chemical Shift (δ) ppm
¹H CDCl₃ 10.8 (s, 1H), 7.64 (s, 1H), 6.34 (s, 1H), 5.53 (s, 1H), 3.92 (s, 3H) ambeed.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals. up.ac.za

In a study involving a supramolecular assembly of 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate, the UV-Vis-NIR transmittance spectrum showed a lower cut-off wavelength of 358 nm. chemicalpapers.com Another study on lead 2,4-dihydroxybenzoate reported UV-Vis spectroscopy being used to monitor NADH consumption at a wavelength of 340 nm. The absorption wavelengths of dihydroxybenzoic acid derivatives are typically below 300 nm. researchgate.net The formation of complexes with this compound can be confirmed by shifts in the primary and secondary absorption bands in the UV-Vis spectrum. up.ac.za

Infrared (IR) Spectroscopy (FT-IR, ATR-IR)

Infrared (IR) spectroscopy is a fundamental technique for the identification of organic compounds by analyzing the vibrations of their chemical bonds. Both Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR-IR) spectroscopy are employed to obtain a molecular fingerprint of this compound, revealing its key functional groups. medchemexpress.com The FT-IR method typically involves preparing a sample in a potassium bromide (KBr) wafer, while ATR-IR allows for the analysis of the neat substance directly. chemicalbook.com

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Comparison of its spectral data with related compounds, such as salicylic (B10762653) acid and its derivatives, shows that the characteristics of 2,4-dihydroxy benzoic acid derivatives are more spectrally similar to 2-hydroxy benzoic acid (salicylic acid) derivatives than to 2,5-dihydroxy benzoic acid derivatives. chemsrc.com Key spectral features include broad O-H stretching vibrations from the two hydroxyl groups, a sharp C=O stretch from the ester group, C-O stretching bands, and absorptions corresponding to the aromatic ring.

A Bruker Tensor 27 FT-IR instrument has been used to record the ATR-IR spectrum of this compound. chemicalbook.com The principal absorption bands are summarized in the table below.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
~3300-3500 O-H Stretching (Phenolic hydroxyl groups)
~3000-3100 C-H Stretching (Aromatic)
~2850-2960 C-H Stretching (Methyl group)
~1650-1680 C=O Stretching (Ester carbonyl)
~1580-1610 C=C Stretching (Aromatic ring)
~1200-1300 C-O Stretching (Ester and Phenol)
~1395-1440 O-H Bending (Phenol)

Note: The exact positions of peaks can vary slightly based on the sampling technique (e.g., KBr pellet vs. ATR) and the physical state of the sample.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical tool used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective method for both the identification and quantification of this compound in complex mixtures. medchemexpress.comebi.ac.uk

For identification, the molecule is ionized and then fragmented. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments create a unique mass spectrum. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound, which shows a molecular ion peak corresponding to its molecular weight (168.15 g/mol ) and characteristic fragment ions. chemicalbook.com

For quantification, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed. ebi.ac.uk This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion formed through fragmentation. By monitoring this specific ion transition, analysts can achieve high selectivity and sensitivity, enabling the quantification of the compound even at very low concentrations in complex matrices like biological fluids or plant extracts. ebi.ac.ukresearchgate.net

Table 2: Key GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Interpretation
168 Molecular Ion [M]⁺
136 Loss of methanol (B129727) (-CH₃OH) from the ester group
108 Loss of carbon monoxide (-CO) from the 136 m/z fragment

Source: NIST Mass Spectrometry Data Center. chemicalbook.com

X-ray Diffraction for Crystal Structure Determination

Studies on 2,4-dihydroxybenzoic acid have utilized single-crystal X-ray diffraction to characterize its structure at various temperatures and to identify new polymorphs. sigmaaldrich.com Furthermore, the technique has been used to determine the structure of multicomponent crystals (co-crystals), such as the 1:1:1 co-crystal of 2,4-dihydroxybenzoic acid, nicotinamide, and methanol. nih.gov In such analyses, a beam of X-rays is directed at a single crystal, and the resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions are determined. sigmaaldrich.comnih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the solid. sigmaaldrich.com

Table 3: Example Crystallographic Data for a 2,4-Dihydroxybenzoic Acid Co-crystal

Parameter Value
Compound 2,4-dihydroxybenzoic acid–nicotinamide–methanol (1/1/1)
Formula C₁₅H₁₈N₂O₆
Crystal System Triclinic
Space Group
a (Å) 7.4217(18)
b (Å) 7.7021(18)
c (Å) 15.362(4)
α (°) 79.223(2)
β (°) 82.086(3)
γ (°) 65.182(2)
Volume (ų) 781.2(3)
Temperature (K) 296(2)

Source: De Gruyter. nih.gov

Thermal Analysis (TG-DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. These methods are valuable for characterizing the thermal stability, melting point, and phase transitions of this compound.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. A typical DSC thermogram can identify key thermal events: the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). For this compound, the melting point is a key characteristic and has been reported to be in the range of 118-121 °C. DSC is also used to characterize co-crystals of the parent 2,4-dihydroxybenzoic acid. sigmaaldrich.com

TGA measures the change in mass of a sample as it is heated. This is useful for determining the thermal stability and decomposition profile of a compound. The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior of a substance.

Chemiluminescent Detection Techniques

Chemiluminescence is the emission of light as a result of a chemical reaction. While direct chemiluminescent detection of this compound is not a standard method, the compound serves as a ligand in the formation of complexes that exhibit significant luminescence. Research has shown that derivatives of this compound can be synthesized to form complexes with lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺).

These lanthanide complexes possess valuable photoluminescent properties. In a process known as the "antenna effect," the organic ligand (the this compound derivative) absorbs light efficiently and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. Studies have found that modifying the functional groups on the benzoate (B1203000) structure influences which lanthanide ion it will complex with; for instance, a derivative containing an aldehyde group was found to coordinate with Eu(III), while a similar derivative with a carboxy group formed a complex with Tb(III). These luminescent properties are studied for potential applications in materials science and bio-assays.

Separately, chemiluminescence-based assays are used for functional characterization of related compounds. For example, cell-based chemiluminescence systems have been used to evaluate the antioxidant activity of Methyl 3,4-dihydroxybenzoate by measuring its ability to scavenge reactive oxygen species in human neutrophils and mice macrophages. nih.gov

Molecular and Cellular Assays for Functional Characterization

Transcriptomics, primarily through RNA sequencing (RNA-Seq), and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are powerful molecular techniques used to investigate how a compound affects gene expression within cells or organisms. These methods have been applied to derivatives of dihydroxybenzoates to elucidate their biological mechanisms of action.

The general workflow involves treating cells or a model organism with the compound, extracting the total messenger RNA (mRNA), and then either quantifying the expression of specific genes (RT-PCR) or sequencing the entire collection of transcripts (RNA-Seq) to get a global view of gene expression changes.

For example, in a study on Methyl 3-bromo-4,5-dihydroxybenzoate, a derivative of a related compound, transcriptome sequencing was performed on a zebrafish model of inflammatory bowel disease (IBD). The analysis identified numerous genes that were either up- or down-regulated following treatment. The results from RNA-Seq are often validated using quantitative RT-PCR (qRT-PCR) for a subset of key genes. This approach revealed that the compound exerted its anti-inflammatory effects by regulating the TLR/NF-κB signaling pathways.

Table 4: Summary of Gene Expression Changes in TNBS-induced Zebrafish Treated with Methyl 3-bromo-4,5-dihydroxybenzoate

Gene Effect of Treatment Pathway/Function
TNF-α, NF-κB, IL-1β, IL6 mRNA expression inhibited Pro-inflammatory Cytokines & Transcription Factors
MyD88, TRAF6, TLR4 mRNA expression inhibited Toll-Like Receptor (TLR) Signaling
NLRP3, NOD2 mRNA expression inhibited Inflammasome Components
IκBα mRNA expression promoted Inhibitor of NF-κB

Source: MDPI. Note: This data is for a related derivative, Methyl 3-bromo-4,5-dihydroxybenzoate, and illustrates the application of the methodology.

Enzyme Activity and Inhibition Assays

The interaction of this compound and its related derivatives with various enzymes has been a subject of scientific investigation, particularly focusing on enzymes relevant to dermatology and metabolic regulation. These studies employ specific assays to characterize and quantify the extent of enzyme inhibition or activity.

Tyrosinase Inhibition

For instance, the derivative 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate was reported to have a half-maximal inhibitory concentration (IC50) of 27.35 ± 3.6 μM. nih.gov This potency is notable when compared to the standard inhibitor kojic acid, which had an IC50 of 16.69 ± 2.8 μM in the same study. nih.gov Another derivative, 4-hydroxybenzyl 2,4-dihydroxybenzoate, was found to be approximately five times more potent as a tyrosinase inhibitor than kojic acid. tandfonline.com Kinetic analysis of some derivatives has revealed a noncompetitive and reversible mode of inhibition. acs.org

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives

Compound IC50 Value (µM) Standard Inhibitor & IC50 (µM) Source(s)
2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate 27.35 ± 3.6 Kojic Acid (16.69 ± 2.8) nih.gov
Unspecified Thioflavonol derivative of 2,4-dihydroxybenzoate 23.8 Kojic Acid (16.7) acs.org

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. Research has shown that 2,4-dihydroxybenzoic acid, the parent acid of this compound, exhibits strong inhibitory effects against the α-glucosidase enzyme. chemfaces.com

In one study, 2,4-dihydroxybenzoic acid demonstrated an IC50 value of 549 µg/mL, which was comparable to and even slightly more potent than the standard drug acarbose (B1664774) (IC50 580 µg/mL). chemfaces.com

Table 2: α-Glucosidase Inhibitory Activity

Compound IC50 Value (µg/mL) Standard Inhibitor & IC50 (µg/mL) Source(s)

Esterase Activity

In contrast to inhibiting enzymes, this compound can also serve as a substrate for certain enzymes. A study on a novel esterase, Tan410, isolated from a soil metagenomic library, demonstrated that this enzyme could effectively hydrolyze a broad range of phenolic esters. nih.gov

Using High-Performance Liquid Chromatography (HPLC) analysis, researchers confirmed that this compound was among the dihydroxybenzoic esters that Tan410 could break down. nih.gov This finding indicates that the compound is susceptible to enzymatic degradation by specific esterases, highlighting its role as a substrate in certain biochemical reactions. nih.gov

Inhibition of Other Enzymes

The bioactivity of this compound derivatives extends to other enzyme systems as well.

Prolyl Hydroxylase: Ethyl-3,4-dihydroxybenzoate, an isomer of the ethyl ester of 2,4-dihydroxybenzoic acid, was found to inhibit prolyl hydroxylase activity in human skin fibroblast cultures. nih.gov This enzyme is crucial for the post-translational synthesis of 4-hydroxyproline, a key step in collagen biosynthesis. nih.gov By inhibiting this enzyme, the compound effectively reduced the production and secretion of procollagen. nih.gov

Collagenase: While direct inhibition by this compound is not extensively documented, related structures like octyl 3,4-dihydroxybenzoate (an isomer) have been shown to inhibit collagenase, whereas octyl 3,5-dihydroxybenzoate (B8624769) did not, indicating structural specificity is critical for activity. tandfonline.com

Caspase Activity: Derivatives of this compound have been shown to induce apoptosis (programmed cell death) in cancer cell lines. google.com The induction of apoptosis was determined using a kit that detects the active form of caspase-3, suggesting that these compounds can modulate enzymatic pathways central to cell death. google.com

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Studies have investigated derivatives of Methyl 2,4-dihydroxybenzoate (B8728270) as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making it a target for treating hyperpigmentation. nih.gov Although these studies often use derivatives, the 2,4-dihydroxybenzoate core is essential for the observed activity. For instance, in silico docking studies against mushroom tyrosinase (PDB ID: 2Y9X) have been performed on various ester derivatives. nih.govresearchgate.net One study reported that 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate, a compound containing the core structure, exhibited an IC50 value of 27.35 ± 3.6 μM against mushroom tyrosinase. nih.govresearchgate.net This inhibitory activity, while moderate, highlights the potential of the 2,4-dihydroxybenzoate scaffold. The interactions predicted in docking simulations often involve the hydroxyl groups of the dihydroxybenzoate moiety forming hydrogen bonds with amino acid residues in the enzyme's active site, such as Asn260. nih.gov

Table 1: Molecular Docking of Methyl 2,4-dihydroxybenzoate Derivatives against Tyrosinase

Compound Target Protein PDB ID IC50 (μM) Key Interactions/Notes
2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate Mushroom Tyrosinase 2Y9X 27.35 ± 3.6 Compared to kojic acid (IC50 = 16.69 μM). nih.govresearchgate.net
2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate Mushroom Tyrosinase 2ZWE - Identified as a significant tyrosinase inhibitor.
2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl 2,4-dihydroxybenzoate Mushroom Tyrosinase Not Specified 6.7 ± 1.20 Demonstrates potent inhibitory activity. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are essential for validating the results of molecular docking. By simulating the ligand-protein complex in a dynamic environment, researchers can assess the stability of the predicted binding pose. nih.govnih.gov

While specific MD simulation studies focused solely on this compound are not extensively documented, the standard methodology is to take the best-docked pose from simulations and run it for an extended period (nanoseconds to microseconds). nih.govnih.gov Researchers track metrics like the root-mean-square deviation (RMSD) of the ligand and the protein's backbone atoms. A stable RMSD for the ligand within the binding pocket indicates that the docking pose is likely stable and energetically favorable. biorxiv.org Furthermore, MD simulations can reveal crucial information about conformational changes in the protein upon ligand binding and the persistence of key intermolecular interactions, such as hydrogen bonds, over time. nih.gov This technique is critical for confirming that a potential inhibitor, such as a this compound derivative, can maintain its binding orientation to exert a stable inhibitory effect on its target. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

DFT calculations have been successfully used to study this compound and its parent acid, 2,4-dihydroxybenzoic acid (2,4-DHBA). ebi.ac.uknih.gov Theoretical investigations using DFT methods, such as B3LYP with a 6-31G* basis set, have been performed to determine the optimized molecular geometry. nih.gov The results of these calculations, including bond lengths and angles, show good agreement with experimental data obtained from techniques like X-ray diffraction. ebi.ac.uk

Vibrational analysis using DFT allows for the calculation of theoretical infrared (IR) and Raman spectra. These calculated spectra are then compared with experimentally recorded spectra to assign vibrational modes to specific molecular motions (e.g., O-H stretching, C=O stretching). For this compound and related compounds, the calculated vibrational frequencies have been found to be in good agreement with the experimental FT-IR spectra, validating the accuracy of the computational model. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com

DFT studies on the parent 2,4-dihydroxybenzoic acid have included FMO analysis. ebi.ac.uk For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the carbonyl group and the benzene (B151609) ring, marking the sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. chemmethod.com

Table 2: Principles of Frontier Molecular Orbital (FMO) Analysis

Parameter Description Implication for this compound
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron. Localized on the electron-rich phenol (B47542) ring.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. Localized on the electron-deficient ester group.
Energy Gap (Egap) E(LUMO) - E(HOMO) Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. ajchem-a.com

Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. chemrxiv.org An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For this compound, MEP analysis reveals that the most negative potential (red regions) is concentrated around the oxygen atoms of the two hydroxyl groups and the carbonyl group of the ester function. These sites are the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles. The hydrogen atoms of the hydroxyl groups, in contrast, represent regions of positive potential (blue) and are the primary sites for nucleophilic attack and hydrogen bond donation. ebi.ac.ukmdpi.com MEP maps are invaluable for understanding non-covalent interactions, which are fundamental to the binding of ligands to protein receptors.

Network Pharmacology Analysis

Network pharmacology is a modern approach in drug discovery that investigates the complex relationships between drug compounds, protein targets, and biological pathways. nih.govfrontiersin.org It moves beyond the "one drug, one target" paradigm to embrace a systems-level understanding of a compound's effects.

While a comprehensive network pharmacology study on this compound is not widely available, research on closely related compounds demonstrates the utility of this approach. For example, a study on methyl 3-bromo-4,5-dihydroxybenzoate used network pharmacology to elucidate its anti-inflammatory mechanisms in inflammatory bowel disease (IBD). mdpi.com The analysis involves several steps:

Target Prediction: Identifying potential protein targets of the compound using databases like SwissTargetPrediction or PharmMapper.

Disease Target Collection: Gathering genes and proteins associated with a specific disease from databases such as GeneCards and OMIM.

Network Construction: Building a protein-protein interaction (PPI) network for the overlapping targets to identify key "hub" proteins that are highly interconnected.

Pathway Enrichment Analysis: Using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses to determine which biological processes and signaling pathways are significantly affected by the compound. mdpi.com

For a related dihydroxybenzoate derivative, this approach identified the Toll-like receptor (TLR) and NF-κB signaling pathways as key targets for its anti-inflammatory effects. mdpi.com Applying this methodology to this compound could similarly uncover its potential therapeutic applications by revealing its network of interacting targets and pathways.

Environmental Fate and Degradation Studies

Photocatalytic Degradation Processes

Photocatalysis has emerged as a promising method for the degradation of Methyl 2,4-dihydroxybenzoate (B8728270). Research has focused on developing efficient catalysts that can operate under visible light, a sustainable energy source.

Studies have demonstrated the effectiveness of iodine-doped bismuth-based catalysts in degrading MDB. In one study, iodine-doped Bi4O5Br2 (I-Bi4O5Br2), synthesized via a microwave-assisted method, showed excellent activity for degrading MDB under visible light irradiation. guidechem.com The degradation rate using this catalyst was five times higher than that of pure Bi4O5Br2. guidechem.com The enhanced performance is attributed to a more efficient separation of photogenerated electron-hole pairs and a broader light absorption range. guidechem.com Mechanistic investigations revealed that photogenerated holes (h⁺) and superoxide (B77818) radicals (•O₂⁻) are the primary reactive oxygen species driving the degradation process. guidechem.comnih.gov

Another study utilized iodine-doped bismuth oxychloride (I-doped BiOCl) microspheres, also synthesized using a microwave method, for the visible light photocatalytic removal of MDB. nih.gov This catalyst was highly effective, achieving a 91.2% removal of MDB within 60 minutes, even though MDB is considered the most difficult to degrade among the tested intermediates of parabens. nih.gov The high efficiency was linked to the catalyst's unique stretched architecture, high specific surface area, and effective separation of charge carriers. nih.gov The photocatalyst also demonstrated stability and reusability. nih.gov

Table 1: Summary of Photocatalytic Degradation Studies on Methyl 2,4-dihydroxybenzoate

CatalystLight SourceKey FindingsIdentified Reactive SpeciesSource
Iodine-doped Bi4O5Br2 (I-Bi4O5Br2)Visible Light (1000W Xenon Lamp with 420 nm filter)Degradation rate was 5 times greater than with pure Bi4O5Br2. Showed excellent visible light degradation activity.Photogenerated holes (h⁺) and superoxide radicals (•O₂⁻) guidechem.com
Iodine-doped BiOCl MicrospheresVisible LightAchieved 91.2% removal of MDB within 60 minutes. The catalyst was found to be stable and reusable.Photogenerated holes (h⁺) and superoxide radicals (•O₂⁻) nih.gov

Environmental Implications of Degradation Products

The photocatalytic degradation of MDB using iodine-doped BiOCl microspheres identified Resorcinol (B1680541) as the main intermediate product. nih.gov An important outcome of this specific photocatalytic system is that it avoids the formation of more complex hydroxyl derivatives, thereby preventing potential secondary pollution. nih.gov

Resorcinol itself, however, is classified as a substance that is harmful and dangerous for the environment. mst.dkeuropa.eu It is labeled as very toxic to aquatic life. mst.dkeuropa.eusigmaaldrich.comedqm.eu It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to an allergic skin reaction. europa.eusigmaaldrich.com Despite these hazards, resorcinol is considered to be readily biodegradable and does not bioaccumulate in the environment. mst.dksigmaaldrich.com Nevertheless, its presence in the aquatic environment, potentially from industrial sources like rubber production and hair dye formulation, could pose a risk. inchem.org

Table 2: Environmental and Health Hazard Classification of Resorcinol

Hazard ClassificationDescriptionSource
Environmental HazardDangerous for the environment (N); Very toxic to aquatic organisms (R50). mst.dk
Human Health HazardHarmful if swallowed (R22); Irritating to eyes and skin (R36/38). Can cause skin irritation, serious eye damage, and may cause an allergic skin reaction. mst.dksigmaaldrich.com
BiodegradabilityReadily biodegradable. mst.dksigmaaldrich.com
BioaccumulationDoes not bioaccumulate. mst.dk

Mentioned Compounds

Future Research Directions and Translational Perspectives

Development of Next-Generation Therapeutic Agents

Methyl 2,4-dihydroxybenzoate (B8728270) serves as a crucial intermediate in the synthesis of more complex and active compounds. medchemexpress.commedchemexpress.com Its foundational structure is a key component in the development of new therapeutic agents. Research has shown that derivatives of 2,4-dihydroxybenzoic acid, the parent acid of Methyl 2,4-dihydroxybenzoate, exhibit potential for treating immune diseases like psoriasis. google.com These derivatives have demonstrated immunomodulatory activity in pharmacological models, such as the inhibition of T-lymphocyte proliferation, and have also been shown to induce apoptosis in cancer cells. google.com

Further investigations have explored the synthesis of mesomorphic, or liquid crystal, derivatives of this compound, which could have applications in specialized therapeutic or diagnostic fields. medchemexpress.com The compound is considered a valuable molecule for underpinning effective anti-inflammatory medicines through customized formulations. arborpharmchem.com The versatility of its structure allows for the generation of a wide array of derivatives, enabling structure-activity relationship (SAR) studies to optimize therapeutic efficacy and reduce potential side effects. arborpharmchem.comdiva-portal.org

Exploration of Novel Biological Targets and Pathways

Recent research has begun to uncover novel biological targets for this compound, particularly in the realm of agricultural science. A significant finding is its antifungal activity against Fusarium oxysporum f. sp. cubense (Foc), the pathogen responsible for Fusarium wilt in bananas. frontiersin.org Molecular docking studies have identified several Foc protein targets with which this compound interacts, suggesting a multifaceted mechanism of action. frontiersin.org This highlights its potential as a biocontrol agent, a critical non-medical application. frontiersin.org

While direct pathway analysis for this compound is still an emerging area, studies on closely related molecules provide valuable insights. For instance, its parent compound, 2,4-dihydroxybenzoic acid, is predicted to be involved in the regulation of tyrosine metabolism. nih.gov The isomeric compound, Methyl 3,4-dihydroxybenzoate, has been shown to promote neuronal survival through the PI3K/Akt signaling pathway and extend lifespan in C. elegans via the daf-2/daf-16 pathway. dovepress.commdpi.com These findings in related compounds suggest that this compound may also modulate key cellular pathways, warranting further investigation into its specific mechanisms of action.

Table 1: Interaction of this compound with Protein Targets of Fusarium oxysporum f. sp. cubense (Foc) This table details the binding affinity and specific amino acid interactions, suggesting potential antifungal mechanisms.

Target Protein Binding Energy (kcal/mol) Interacting Amino Acid Residues
Sterol 14-alpha demethylase -6.3 TYR145, HIS381, TYR131
High-osmolarity glycerol (B35011) pathway kinase -6.2 LYS55, ASP172
Beta-tubulin -5.9 THR171, GLN138
Succinate dehydrogenase -5.8 ARG44, SER39
Catalase-peroxidase -5.7 HIS96, SER219, ASN139
Mitogen-activated protein kinase -5.6 LYS54, GLN106, ASP169

Data sourced from Frontiers in Plant Science. frontiersin.org

Advancements in Drug Delivery Systems

The physicochemical properties of this compound, particularly its solubility, are crucial for its application in various formulations. solubilityofthings.com While it is generally poorly soluble in water, it dissolves readily in organic solvents like ethanol (B145695), a characteristic that is vital for its use in lotions, ointments, and other pharmaceutical products. solubilityofthings.com Understanding its solubility profile is essential for developing effective drug delivery systems and influences its bioavailability in medicinal applications. solubilityofthings.com

Future research is focused on incorporating this compound and its derivatives into advanced delivery systems to enhance precision and efficacy. arborpharmchem.com One promising area is the development of nanoformulations. For example, derivatives of the closely related 2,4-dihydroxybenzoic acid have been used in the synthesis of magnetic core-shell nanoparticles, which can serve as carriers for targeted drug delivery. mdpi.com Such systems can enable the controlled and sustained release of therapeutic agents, providing persistent and focused relief for various conditions. arborpharmchem.com

Comprehensive Pre-clinical and Clinical Investigations

Currently, there are no documented clinical trials for this compound itself. However, pre-clinical research, both for the compound and its derivatives, is yielding promising results. Derivatives of 2,4-dihydroxybenzoic acid have shown positive outcomes in pharmacological models of immune modulation and have been demonstrated to be effective against cancer cells in vitro. google.com

In the context of agricultural science, this compound has undergone pre-clinical testing as an antifungal agent. In-vitro poison food technique assays revealed that it completely inhibits the growth of the fungal pathogen Fusarium oxysporum f. sp. cubense at concentrations of 250 ppm and higher. frontiersin.org While not a human therapeutic study, this provides a strong basis for further investigation into its practical application as a biocontrol agent.

Pharmacokinetic studies of the isomer Methyl 3,4-dihydroxybenzoate in mice have shown it has fast absorption, a short half-life, and an ability to permeate the blood-brain barrier. nih.gov Such pre-clinical data on a closely related molecule can help inform the design of future studies on this compound and its derivatives. nih.gov

Sustainable and Green Synthesis Methodologies

A significant future direction for the application of this compound is the development of sustainable and environmentally friendly production methods. Green chemistry principles are being applied to reduce the environmental impact of its synthesis and the synthesis of its derivatives. One such approach involves biocatalysis, using enzymes or whole organisms to drive chemical reactions. For instance, baker's yeast has been successfully used as a catalyst for producing new azo dyes derived from this compound, offering a greener alternative to traditional chemical synthesis. lmaleidykla.lt

Another innovative and eco-friendly approach is mechanochemistry, which uses mechanical force (e.g., grinding) to initiate reactions, often in solvent-free conditions. nih.gov This method can improve yields, proceed faster than solution-based reactions, and reduce waste. nih.gov Furthermore, combining microbial fermentation with chemical synthesis represents a novel strategy. Research on related molecules has shown that Aspergillus terreus can be used to produce a key precursor, which is then converted chemically, streamlining the process and making it more environmentally friendly. google.com The use of novel green catalysts, such as deep eutectic solvents, also presents a promising avenue for future synthesis efforts. bohrium.com

Interdisciplinary Research Applications

The utility of this compound extends beyond pharmacology into a variety of interdisciplinary fields, showcasing its versatility.

Agriculture and Pest Management: The compound has demonstrated significant potential as a biocontrol agent. It shows potent antifungal activity against the pathogen that causes Fusarium wilt in bananas and also acts as an antifeedant against the pine weevil, Hylobius abietis. diva-portal.orgfrontiersin.org

Materials Science: It is a precursor in the synthesis of novel materials. Researchers have used it to create new azo dyes and have synthesized mesomorphic (liquid crystal) derivatives, which have potential applications in optics and electronics. medchemexpress.comlmaleidykla.ltmedchemexpress.com

Cosmetics: this compound is used as an agent in cosmetic formulations. fishersci.no

Environmental Science: The compound is a subject of research in environmental remediation. Studies on its photocatalytic degradation using novel catalysts are contributing to new methods for removing potentially harmful organic compounds from water resources. guidechem.com

Table 2: Summary of Interdisciplinary Applications for this compound

Field Application Research Finding Citation
Agriculture Antifungal Agent Inhibits growth of Fusarium oxysporum f. sp. cubense. frontiersin.org
Agriculture Antifeedant Deters feeding by the pine weevil, Hylobius abietis. diva-portal.org
Materials Science Dye Synthesis Used as a coupling component to create new azo dyes. lmaleidykla.lt
Materials Science Liquid Crystals Serves as a base for synthesizing mesomorphic derivatives. medchemexpress.commedchemexpress.com
Cosmetics Formulation Agent Incorporated into cosmetic products. fishersci.no
Environmental Science Water Treatment Subject of photocatalytic degradation studies for remediation. guidechem.com

Q & A

Q. What are the standard synthetic routes for Methyl 2,4-dihydroxybenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2,4-dihydroxybenzoic acid with methanol under acidic catalysis. A method adapted from related compounds involves refluxing the carboxylic acid derivative (e.g., 2,4-dichlorobenzoic acid) in methanol with concentrated sulfuric acid for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . Optimization may include adjusting the acid catalyst concentration, reaction time, or solvent system to improve yield and purity. Characterization via melting point analysis (118–121°C) and HPLC can validate product integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the ester group and aromatic substitution pattern.
  • HPLC with UV detection (λ ~254 nm) for purity assessment.
  • Melting point determination (lit. 118–121°C) to verify crystallinity .
  • Mass spectrometry (ESI-MS) to confirm the molecular ion peak at m/z 168.15 .

Q. How should this compound be stored to ensure stability?

Store the compound in an inert atmosphere (e.g., nitrogen) at room temperature, protected from light and moisture. Use amber glass containers to prevent photodegradation, and avoid prolonged exposure to high humidity to minimize hydrolysis .

Q. What role does this compound play as a pharmaceutical intermediate?

It serves as a precursor in synthesizing bioactive molecules, such as antioxidants or anti-inflammatory agents. Methodologically, its phenolic hydroxyl groups can be functionalized via alkylation or acylation to produce derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound, and how can these pathways be studied experimentally?

In Candida parapsilosis, dihydroxybenzoates are metabolized via flavin-dependent monooxygenases, leading to oxidative decarboxylation and ring fission products like 1,2,4-trihydroxybenzene . To study this:

  • Enzyme assays : Monitor NAD(P)H consumption spectrophotometrically at 340 nm.
  • Anion-exchange chromatography : Purify enzymes from cell lysates and assess activity toward the substrate.
  • LC-MS : Identify intermediates (e.g., trihydroxybenzene) to map degradation pathways .

Q. How can the herbicidal activity of this compound be evaluated, and what mechanisms underlie its bioactivity?

Assess herbicidal effects via:

  • In vitro inhibition assays : Test against plant-specific enzymes (e.g., β-glucosidase) using colorimetric substrates like p-nitrophenyl glucoside.
  • Seedling growth assays : Measure root/shoot elongation in model plants (e.g., Arabidopsis) under controlled doses. Mechanistic studies may involve computational docking to predict interactions with plant hormone receptors or redox enzymes .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets such as monooxygenases (PDB ID: relevant structures from homologs).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.
  • MD simulations : Study stability of enzyme-substrate complexes over nanosecond timescales .

Q. How can structural analogs of this compound be designed to enhance bioactivity?

  • SAR studies : Synthesize analogs with substituents at the 2-, 4-, or methyl ester positions (e.g., halogenation or methoxy groups).
  • Comparative assays : Test analogs for enhanced enzymatic inhibition or herbicidal potency.
  • LogP optimization : Modify substituents to improve lipid solubility (baseline LogP = 0.88) for better membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.